molecular formula C7H6N2O4 B1442324 2,4-Dinitrotoluene (ring-D3) CAS No. 93951-68-9

2,4-Dinitrotoluene (ring-D3)

Cat. No. B1442324
CAS RN: 93951-68-9
M. Wt: 185.15 g/mol
InChI Key: RMBFBMJGBANMMK-NRUYWUNFSA-N
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Description

2,4-Dinitrotoluene (DNT) or dinitro is an organic compound with the formula C7H6N2O4 . This pale yellow crystalline solid is well known as a precursor to trinitrotoluene (TNT) but is mainly produced as a precursor to toluene diisocyanate .


Synthesis Analysis

The nitration of toluene gives sequentially mononitrotoluene, DNT, and finally TNT . 2,4-DNT is the principal product from dinitration . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .


Molecular Structure Analysis

The molecular formula for 2,4-Dinitrotoluene is C7H6N2O4, and its molecular weight is 182.14 g/mol .


Chemical Reactions Analysis

O-Nitrotoluene nitration can produce 2,4-dinitrotoluene and 2,6-dinitrotoluene simultaneously, which is also the common side-reaction of toluene mononitration .


Physical And Chemical Properties Analysis

2,4-Dinitrotoluene occurs as a pale yellow to orange crystalline solid . It has a density of 1.52 g/cm3 , a melting point of 70 °C , and decomposes at 250–300 °C .

Scientific Research Applications

Biotransformation in Environmental Science

2,4-Dinitrotoluene (24DNT) and its derivatives, including 2,6-dinitrotoluene (26DNT), are used in the biotransformation of 2,4,6-trinitrotoluene (TNT) by certain bacterial strains . This process is crucial for the removal of TNT, a major nitroaromatic explosive contaminant in soil and groundwater .

Use in Explosives

2,4-Dinitrotoluene is used extensively in the production of military explosives . It’s used either alone or combined with other substances like octol, cyclotol, pentolite, baratol, and amatol .

Production of Polyurethanes

2,4-Dinitrotoluene and its derivatives are intermediates in the production of polyurethanes . Polyurethanes are used in various applications, including furniture foam, insulation materials, surface coatings, and adhesives .

Smokeless Gunpowder

2,4-Dinitrotoluene is used in the production of smokeless gunpowder . This type of gunpowder is used in various applications, including ammunition for firearms .

Rockets and Missiles

2,4-Dinitrotoluene and its derivatives are utilized in rockets and missiles . They are used either as a propellant or as an explosive component .

Heterogeneous Catalysis

2,4-Dinitrotoluene is used in heterogeneous catalysis, specifically in the hydrogenation process . This process is crucial in the synthesis of toluene diamine .

Sensor Technology

2,4-Dinitrotoluene is used in sensor technology . For instance, it’s used in the development of gas sensors, where it’s used to test the repeatability of the sensor .

Environmental Contamination

2,4-Dinitrotoluene has been reported in air, surface water, groundwater, and soil . Its presence in the environment is a concern due to its potential health effects, thus necessitating research into effective treatment methods for its removal .

Mechanism of Action

Target of Action

The primary target of 2,4-Dinitrotoluene (ring-D3) is hemoglobin, a protein in red blood cells that carries oxygen . The compound interacts with hemoglobin, leading to its conversion into methemoglobin .

Mode of Action

2,4-Dinitrotoluene (ring-D3) interacts with its target, hemoglobin, through a process known as oxidative denitration . This interaction results in the conversion of hemoglobin into methemoglobin , which is unable to carry oxygen effectively, leading to a condition known as methemoglobinemia .

Biochemical Pathways

The biochemical pathway affected by 2,4-Dinitrotoluene (ring-D3) involves the conversion of hemoglobin into methemoglobin . This process disrupts the normal oxygen-carrying function of red blood cells, leading to a decrease in the amount of oxygen that reaches body tissues . Additionally, 2,4-Dinitrotoluene (ring-D3) is involved in the degradation pathways in bacteria, where it uses novel oxygenases for oxidative denitration and subsequent ring-fission .

Pharmacokinetics

The pharmacokinetics of 2,4-Dinitrotoluene (ring-D3) involve its absorption, distribution, metabolism, and excretion (ADME). The compound has a vapor pressure of 1.47X10-4 mm Hg at 22°C , indicating its potential for volatilization.

Result of Action

The primary molecular effect of 2,4-Dinitrotoluene (ring-D3) is the conversion of hemoglobin into methemoglobin . This conversion disrupts the oxygen-carrying capacity of red blood cells, leading to a condition known as methemoglobinemia . On a cellular level, this can result in a lack of oxygen in body tissues, potentially leading to cyanosis and other health effects .

Action Environment

The action of 2,4-Dinitrotoluene (ring-D3) can be influenced by various environmental factors. For instance, the compound can degrade by several mechanisms in the environment, including oxidation, photolysis, and biodegradation in water and soil . Furthermore, the compound’s action can be affected by its presence in different environmental media, such as air, food, water, and soil .

Safety and Hazards

2,4-Dinitrotoluene is carcinogenic and toxic . It is highly toxic with a threshold limit value (TLV) of 1.5 mg/m3 .

Future Directions

2,4-Dinitrotoluene (ring-D3) is being used as an analytical standard in various research and industrial applications . The future directions of this compound could involve further exploration of its uses

properties

IUPAC Name

1,2,5-trideuterio-3-methyl-4,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBFBMJGBANMMK-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279885
Record name Benzene-1,2,4-d3, 6-methyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrotoluene (ring-D3)

CAS RN

93951-68-9
Record name Benzene-1,2,4-d3, 6-methyl-3,5-dinitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,4-d3, 6-methyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After supplying 0.2 mol of toluene and 0.002 mol of ferric chloride to an autoclave, 0.9 mol of liquid nitrogen dioxide was added to the autoclave. Next, oxygen was injected at a pressure of 120 psi. At first the reactants were reacted at room temperature. After 30 minutes, the autoclave was heated to 60° C. and then the reactants were reacted for 3 hours. After the initial 30 minutes, all of toluene was converted into o-nitrotoluene and p-nitrotoluene at a ratio of 55:45, respectively. After 3 hours, 2,4-dinitro-toluene and 2,6-dinitrotoluene (83:17) were formed at a yield of more than 98% analyzed by gas chromatography.
[Compound]
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0.9 mol
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reactant
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reactant
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reactant
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0.2 mol
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Synthesis routes and methods II

Procedure details

The catalyst of the present example is an Au/CeO2 (263.6 mg) which is subjected to further treatment consisting of impregnation with sodium bicarbonate (3.2 mg) in order to neutralize by doping the possible acid centers of the surface of the nanocrystalline cerium oxide. The carbamoylation reaction of the 2,4-diaminotoluene is carried out as described in Example 1 but using as a catalyst Au/(Na+)CEO2 (208.2 mg) whereby after 23 hrs of reaction was obtained a mixture wherein the conversion of 2,4-dinitrotoluene was 96%, being present the 2,4-diaminotoluene and the corresponding dicarbamate with a selectivity of 37 and 63%, respectively.
[Compound]
Name
Au CeO2
Quantity
263.6 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
Au (Na+)CEO2
Quantity
208.2 mg
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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